Flavanomarein

Übersicht

Beschreibung

Flavanomarein ist eine natürliche Flavonoidverbindung, die hauptsächlich in der Pflanze Coreopsis tinctoria Nutt. vorkommt. Diese Verbindung ist bekannt für ihre verschiedenen biologischen Aktivitäten, darunter antioxidative, entzündungshemmende und schützende Wirkungen gegen diabetische Nephropathie .

Herstellungsmethoden

Synthetische Routen und Reaktionsbedingungen

This compound kann durch Extraktion von Coreopsis tinctoria Nutt. synthetisiert werden. Der Extraktionsprozess beinhaltet typischerweise die Verwendung von Lösungsmitteln wie Ethanol oder Methanol, um das Flavonoid aus dem Pflanzenmaterial zu isolieren .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound beinhaltet großtechnische Extraktionsprozesse unter Verwendung fortschrittlicher Techniken wie Hochleistungsflüssigkeitschromatographie (HPLC) und Ultrahochleistungsflüssigkeitschromatographie (UPLC), um eine hohe Reinheit und Ausbeute zu gewährleisten .

Chemische Reaktionsanalyse

Arten von Reaktionen

This compound unterliegt verschiedenen chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Diese Reaktionen sind essentiell, um die Verbindung zu modifizieren und ihre biologischen Aktivitäten zu verbessern .

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in den Reaktionen mit this compound verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid und Reduktionsmittel wie Natriumborhydrid. Die Reaktionen werden typischerweise unter kontrollierten Bedingungen durchgeführt, wie z. B. spezifischen Temperaturen und pH-Werten .

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind verschiedene Derivate von this compound, die verbesserte biologische Aktivitäten aufweisen. Diese Derivate werden oft in der weiteren wissenschaftlichen Forschung und pharmazeutischen Anwendungen verwendet .

Wissenschaftliche Forschungsanwendungen

Biologie: Untersucht wurden seine schützenden Wirkungen auf Neuronen und seine Rolle bei der Hemmung der Epithel-Mesenchym-Transition in Zellen, die mit hohem Glucosegehalt stimuliert werden

Medizin: Erforscht werden seine potenziellen therapeutischen Wirkungen gegen diabetische Nephropathie und nicht-alkoholische Fettlebererkrankung

Wirkmechanismus

This compound entfaltet seine Wirkungen über verschiedene molekulare Ziele und Signalwege. Es wurde gezeigt, dass es die Splen-Tyrosin-Kinase (Syk) und den Transforming Growth Factor-beta 1 (TGF-β1)/Smad-Signalweg hemmt, die am Epithel-Mesenchym-Transitionsprozess beteiligt sind . Zusätzlich aktiviert this compound den PI3K/AKT-Signalweg und schwächt den Nuclear Factor kappa B (NF-kappa B)-Signalweg ab, wodurch es schützende Wirkungen gegen oxidativen Stress bietet .

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as a model compound for studying flavonoid chemistry and developing new synthetic methods.

Biology: Investigated for its protective effects on neuronal cells and its role in inhibiting epithelial-mesenchymal transition in high glucose-stimulated cells

Medicine: Explored for its potential therapeutic effects against diabetic nephropathy and non-alcoholic fatty liver disease

Wirkmechanismus

Flavanomarein is a major natural compound of Coreopsis tinctoria Nutt with protective effects against various diseases . This article will delve into the mechanism of action of this compound, covering its primary targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

The primary target of this compound is Spleen Tyrosine Kinase (Syk) . Syk plays a crucial role in the regulation of cellular processes such as proliferation, differentiation, and immune responses .

Mode of Action

This compound interacts with Syk, leading to a series of changes in cellular processes . It promotes the proliferation of cells stimulated with high glucose (HG) and inhibits Epithelial-Mesenchymal Transition (EMT) through the Syk/TGF-β1/Smad signaling pathway .

Biochemical Pathways

This compound affects the Syk/TGF-β1/Smad signaling pathway . This pathway is crucial in the regulation of cell growth, proliferation, differentiation, and apoptosis. By interacting with Syk, this compound can inhibit the EMT process, which is a key factor in the progression of diseases like diabetic nephropathy .

Result of Action

This compound has been shown to have protective effects against diabetic nephropathy (DN) . It promotes the proliferation of cells stimulated with HG and inhibits EMT, a key factor in the progression of DN . This leads to a decrease in the accumulation of extracellular matrix and interstitial fibrosis, which are pathological features of DN .

Biochemische Analyse

Biochemical Properties

Flavanomarein interacts with various biomolecules, including enzymes and proteins. It has been found to inhibit the epithelial-mesenchymal transition (EMT) in high glucose-stimulated human proximal tubular epithelial cells (HK-2) through the Syk/TGF-β1/Smad signaling pathway . Spleen tyrosine kinase (Syk) is predicted to be the most likely directly interacting protein with this compound .

Cellular Effects

This compound influences cell function by promoting the proliferation of HK-2 cells stimulated with high glucose and inhibiting EMT . It also impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It specifically targets the Syk/TGF-β1/Smad signaling pathway .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been observed to induce a marked dose-dependent increase in cell viability

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Flavanomarein can be synthesized through the extraction of Coreopsis tinctoria Nutt. The extraction process typically involves the use of solvents such as ethanol or methanol to isolate the flavonoid from the plant material .

Industrial Production Methods

Industrial production of this compound involves large-scale extraction processes using advanced techniques like high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) to ensure high purity and yield .

Analyse Chemischer Reaktionen

Types of Reactions

Flavanomarein undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its biological activities .

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions such as specific temperatures and pH levels .

Major Products

The major products formed from these reactions include various derivatives of this compound that exhibit enhanced biological activities. These derivatives are often used in further scientific research and pharmaceutical applications .

Vergleich Mit ähnlichen Verbindungen

Flavanomarein wird oft mit anderen Flavonoiden wie Butin-7-O-β-D-glucopyranosid, Isookanin und Taxifolin verglichen. Obwohl diese Verbindungen ähnliche Strukturmerkmale aufweisen, ist this compound aufgrund seiner spezifischen biologischen Aktivitäten und seines dominierenden Vorkommens in Coreopsis tinctoria Nutt. einzigartig . Die ausgeprägten antioxidativen und entzündungshemmenden Eigenschaften von this compound machen es zu einer wertvollen Verbindung für verschiedene wissenschaftliche und industrielle Anwendungen .

Biologische Aktivität

Flavanomarein, a flavonoid predominantly found in Coreopsis tinctoria Nutt., has garnered attention for its diverse biological activities, particularly in the context of cellular protection and metabolic regulation. This compound is noted for its potential therapeutic effects against various diseases, including diabetic nephropathy and neurodegenerative disorders.

1. Cell Proliferation and Epithelial-Mesenchymal Transition (EMT)

Recent studies have demonstrated that this compound significantly enhances cell viability in human proximal tubular epithelial cells (HK-2) subjected to high glucose conditions, which mimic diabetic environments. In a controlled experiment, HK-2 cells treated with this compound exhibited a dose-dependent increase in cell proliferation, with notable improvements at concentrations of 25 µM to 200 µM over 48 hours. The compound also inhibited the EMT process by modulating key marker proteins:

- E-cadherin : Increased expression

- α-SMA, Vimentin, and Fibronectin (FN) : Decreased expression

This modulation indicates a protective effect against high glucose-induced cellular changes associated with diabetic nephropathy, primarily through the Syk/TGF-β1/Smad signaling pathway .

2. Neuroprotective Effects

This compound has shown significant neuroprotective properties in models of oxidative stress. In experiments using PC12 cells and primary cortical neurons treated with 6-hydroxydopamine (6-OHDA), this compound administration resulted in:

- Increased cell viability

- Reduced lactate dehydrogenase (LDH) release

- Improved mitochondrial membrane potential

The underlying mechanisms suggest that this compound protects against neurotoxicity by upregulating the PI3K/AKT signaling pathway while downregulating the NF-κB pathway, which is often activated during inflammatory responses .

Table: Key Mechanisms of this compound's Biological Activity

| Mechanism | Effect | Pathway Involved |

|---|---|---|

| Cell Proliferation | Increased viability | Syk/TGF-β1/Smad |

| EMT Inhibition | Modulation of E-cadherin and mesenchymal markers | Syk/TGF-β1/Smad |

| Neuroprotection | Reduced oxidative stress | PI3K/AKT, NF-κB |

| Anti-inflammatory effects | Decreased TNF-α and PKC-ζ levels | NF-κB |

Case Study 1: Diabetic Nephropathy

In a study focusing on diabetic nephropathy, this compound was shown to inhibit high glucose-induced EMT in HK-2 cells effectively. The treatment not only improved cell viability but also significantly altered the expression levels of key proteins involved in EMT, suggesting potential therapeutic applications for diabetic kidney disease .

Case Study 2: Neuroprotection Against Oxidative Stress

Another investigation highlighted the protective effects of this compound on neuronal cells exposed to oxidative stress via 6-OHDA. The results indicated that this compound could mitigate neurotoxic effects by enhancing mitochondrial function and reducing inflammatory markers .

Eigenschaften

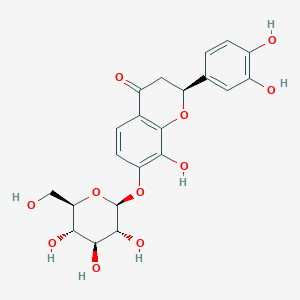

IUPAC Name |

(2S)-2-(3,4-dihydroxyphenyl)-8-hydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O11/c22-7-15-16(26)18(28)19(29)21(32-15)31-13-4-2-9-11(24)6-14(30-20(9)17(13)27)8-1-3-10(23)12(25)5-8/h1-5,14-16,18-19,21-23,25-29H,6-7H2/t14-,15+,16+,18-,19+,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGGOLFCPSUVVHX-RTHJTPBESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=C(C1=O)C=CC(=C2O)OC3C(C(C(C(O3)CO)O)O)O)C4=CC(=C(C=C4)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](OC2=C(C1=O)C=CC(=C2O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C4=CC(=C(C=C4)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70973292 | |

| Record name | 2-(3,4-Dihydroxyphenyl)-8-hydroxy-4-oxo-3,4-dihydro-2H-1-benzopyran-7-yl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70973292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

450.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

577-38-8 | |

| Record name | Flavanomarein | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=577-38-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Flavanomarein | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000577388 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(3,4-Dihydroxyphenyl)-8-hydroxy-4-oxo-3,4-dihydro-2H-1-benzopyran-7-yl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70973292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-2-(3,4-dihydroxyphenyl)-7-(β-D-glucopyranosyloxy)-2,3-dihydro-8-hydroxy-4H-1-benzopyran-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.557 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.